4,6-Difluoro-1,3-dimethyl-1H-indazole
Description
Historical Context and Significance of Indazole Heterocycles in Synthetic Chemistry and Chemical Biology
The indazole, or benzopyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. First described by Emil Fischer, this structural motif has a rich history in chemical sciences. researchgate.netnih.gov Although sparsely found in nature, synthetic indazole derivatives have garnered significant attention due to their wide array of biological activities. organic-chemistry.org This has made them a cornerstone in medicinal chemistry, with applications as anti-inflammatory, antitumor, anti-HIV, and antipsychotic agents, among others. nih.goveurekaselect.com The versatility of the indazole nucleus allows for functionalization at various positions, enabling the generation of vast libraries of compounds with diverse therapeutic properties. nih.gov
Structural Attributes of the Indazole Nucleus and its Derivatives in Contemporary Research
The indazole ring system can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. organic-chemistry.org The presence of two nitrogen atoms within the five-membered ring provides sites for hydrogen bonding and coordination to metal centers, influencing the compound's physicochemical properties and biological interactions. The aromatic benzene ring can be substituted with various functional groups, which can modulate the electronic properties and steric profile of the molecule, thereby fine-tuning its reactivity and biological target affinity.
Rationale for Investigating Highly Substituted Indazoles: Focus on 4,6-Difluoro-1,3-dimethyl-1H-Indazole
The strategic introduction of substituents onto the indazole core is a key strategy in modern drug discovery and materials science. Fluorine atoms, in particular, are of great interest due to their unique properties. The high electronegativity and small size of fluorine can significantly alter the electronic distribution within a molecule, influence its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to biological targets through favorable electrostatic interactions.
The compound this compound incorporates several key features that make it a compelling subject for research. The difluoro substitution at the 4 and 6 positions is expected to significantly impact the electronic character of the benzene ring. The presence of two methyl groups, one at the N-1 position of the pyrazole ring and another at the C-3 position, provides further structural definition and can influence the molecule's conformation and interactions with its environment. The N-1 methylation prevents tautomerization, locking the compound in the 1H-indazole form.
Scope and Objectives of Research on this compound
Research into this compound is primarily driven by the desire to understand how the combination of fluoro and dimethyl substitutions on the indazole scaffold influences its chemical properties and potential applications. The primary objectives of such research would include:
The development of an efficient and regioselective synthesis of the target compound.
Thorough spectroscopic characterization to confirm its structure and understand its electronic and conformational properties.
Investigation of its chemical reactivity, particularly how the fluorine and methyl groups influence the reactivity of the indazole ring system.
Exploration of its potential biological activities, building upon the known pharmacological profiles of other substituted indazoles.
Interactive Data Tables
Below are interactive tables detailing the key compounds mentioned in this article.
| Compound Name | Structure | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | [Image of this compound structure] | C9H8F2N2 | 1329167-03-4 |
| 4,6-difluoro-3-methyl-1H-indazole | [Image of 4,6-difluoro-3-methyl-1H-indazole structure] | C8H6F2N2 | Not Available |
| 1-(2,4-Difluorophenyl)ethanone | [Image of 1-(2,4-Difluorophenyl)ethanone structure] | C8H6F2O | 364-79-4 |
| Hydrazine (B178648) hydrate (B1144303) | [Image of Hydrazine hydrate structure] | H6N2O | 7803-57-8 |
| Methyl iodide | [Image of Methyl iodide structure] | CH3I | 74-88-4 |
| Sodium hydride | [Image of Sodium hydride structure] | NaH | 7646-69-7 |
| Tetrahydrofuran | [Image of Tetrahydrofuran structure] | C4H8O | 109-99-9 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-1,3-dimethylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c1-5-9-7(11)3-6(10)4-8(9)13(2)12-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFZBKPJMZIJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=C2)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287547 | |
| Record name | 4,6-Difluoro-1,3-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329167-03-4 | |
| Record name | 4,6-Difluoro-1,3-dimethyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1329167-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Difluoro-1,3-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Diffraction Based Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4,6-difluoro-1,3-dimethyl-1H-indazole in solution. By analyzing the magnetic properties of its constituent nuclei, particularly ¹H, ¹³C, ¹⁵N, and ¹⁹F, a detailed portrait of the molecule's framework can be assembled.
A comprehensive analysis using multi-nuclear NMR is fundamental for the unambiguous assignment of all atoms within the this compound structure. While specific experimental data for this compound is not extensively published, detailed studies on the closely related analog, 4,6-difluoro-3-methyl-1H-indazole, provide a strong basis for predicting and interpreting its spectral characteristics. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic region would feature signals for H-5 and H-7. The H-7 proton is anticipated to appear as a doublet of doublets due to coupling with the adjacent fluorine at position 6 and the meta-coupling with the H-5 proton. Similarly, the H-5 proton signal would be split by the two neighboring fluorine atoms at positions 4 and 6. The two methyl groups at the N-1 and C-3 positions would each exhibit a singlet, with their precise chemical shifts influenced by their respective electronic environments.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum will display signals for the seven carbons of the indazole core and the two methyl carbons. The carbons directly bonded to fluorine atoms (C-4 and C-6) will exhibit large one-bond C-F coupling constants. The other carbons in the aromatic ring will show smaller two- or three-bond couplings to the fluorine atoms. The chemical shifts of the methyl carbons at N-1 and C-3 will be characteristic of their positions. For comparison, the experimental ¹³C NMR data for 4,6-difluoro-3-methyl-1H-indazole in DMSO-d₆ shows distinct signals for all carbons, which aids in the assignment for the dimethylated analog. researchgate.net
¹⁹F NMR Spectroscopy: Being a difluoro-substituted compound, ¹⁹F NMR is a crucial technique. It is expected to show two distinct signals for the fluorine atoms at positions 4 and 6, as they are in different chemical environments. The coupling between these two fluorine nuclei, as well as their couplings to nearby protons, would provide valuable structural information. In related fluorinated indazoles, the ¹⁹F chemical shifts are sensitive to the substitution pattern on the aromatic ring. researchgate.net
¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide unique insights into the electronic structure of the pyrazole (B372694) ring. The chemical shifts of the N-1 and N-2 atoms would confirm the 1H-indazole tautomeric form and provide information about the N-methylation. In the case of 4,6-difluoro-3-methyl-1H-indazole, the ¹⁵N NMR data was successfully obtained and analyzed. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-5 | Aromatic region | Aromatic region |
| H-7 | Aromatic region | Aromatic region |
| N1-CH₃ | ~3.5 - 4.0 | ~30 - 35 |
| C3-CH₃ | ~2.5 - 3.0 | ~10 - 15 |
| C3 | - | Aromatic region |
| C3a | - | Aromatic region |
| C4 | - | Aromatic region (with C-F coupling) |
| C5 | - | Aromatic region |
| C6 | - | Aromatic region (with C-F coupling) |
| C7 | - | Aromatic region |
| C7a | - | Aromatic region |
Note: These are predicted ranges based on general principles and data from similar compounds. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is crucial for the definitive structural elucidation of this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, specifically the correlation between H-5 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as C-5, C-7, and the two methyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. This could be used to confirm the spatial relationship between the methyl groups and the aromatic protons. For example, a NOE between the N-1 methyl protons and the H-7 proton would be expected.
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, conformation, and dynamics of molecules in the solid phase. For this compound, ¹³C and ¹⁹F ssNMR would be particularly informative.
¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) NMR: This technique would provide high-resolution ¹³C spectra in the solid state, allowing for the observation of distinct signals for each carbon atom in the asymmetric unit of the crystal lattice. Differences in chemical shifts compared to the solution state can indicate specific intermolecular interactions, such as crystal packing effects. For the related 4,6-difluoro-3-methyl-1H-indazole, ¹³C CPMAS spectra have been successfully recorded and analyzed, revealing the solid-state conformation. researchgate.net
¹⁹F MAS (Magic-Angle Spinning) NMR: Due to the large chemical shift anisotropy of the fluorine nucleus, ¹⁹F MAS NMR is highly sensitive to the local environment. The resulting spectra can provide information on the orientation of the C-F bonds and intermolecular interactions involving the fluorine atoms.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of this compound.
IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. aps.org
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the indazole ring, and C-F stretching vibrations. The absence of a broad N-H stretching band, which would be present in the 3-methyl analog, would confirm the N-1 methylation. The IR spectrum of 4,6-difluoro-3-methyl-1H-indazole has been reported, providing a reference for the expected vibrational modes of the core structure. researchgate.net
Raman Spectroscopy: Raman spectroscopy would also reveal information about the vibrational modes of the molecule. The aromatic ring vibrations are typically strong in the Raman spectrum. While specific Raman data for this compound is not readily available in the literature, studies on other indazole derivatives demonstrate the utility of this technique for structural characterization. aps.org
A detailed analysis of the vibrational spectra, often aided by computational methods such as Density Functional Theory (DFT), allows for the assignment of specific vibrational modes to the corresponding atomic motions. This correlation provides a deeper understanding of the molecule's structural integrity and bonding characteristics. For instance, the frequencies of the C-F stretching modes can provide insights into the electronic effects of the fluorine substituents on the indazole ring.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | IR, Raman |
| C=C / C=N Ring Stretch | 1650 - 1450 | IR, Raman |
| CH₃ Bending | 1470 - 1370 | IR |
| C-F Stretch | 1250 - 1000 | IR (strong) |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR (strong) |
Note: These are general ranges and the exact frequencies will be specific to the molecule.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a molecule. This technique can unambiguously establish the connectivity of atoms and, in the case of chiral molecules, determine the absolute configuration of stereocenters.
A comprehensive search of publicly available scientific literature and crystallographic databases was conducted for single-crystal X-ray diffraction data of this compound. However, as of the latest available information, no published single-crystal X-ray diffraction studies for this specific compound were found. Consequently, experimental data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available in the public domain.
For a molecule to be chiral and its absolute configuration to be determined by SC-XRD, it must lack an improper axis of rotation. In the case of this compound, the molecule itself is achiral as it possesses a plane of symmetry. Therefore, the determination of absolute configuration is not applicable to this compound.
The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, which include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking, dictate the physical properties of the solid, such as its melting point, solubility, and stability.
As no single-crystal X-ray diffraction data for this compound has been publicly reported, a detailed analysis of its specific intermolecular interactions and crystal packing is not possible at this time. Such an analysis would require the successful growth of single crystals of the compound and subsequent characterization by SC-XRD.
In the absence of experimental data for the title compound, a general discussion of the types of intermolecular interactions that could be anticipated can be made based on its molecular structure. The presence of fluorine atoms could lead to the formation of C–H···F hydrogen bonds or F···F interactions. The aromatic indazole core could participate in π-π stacking interactions with neighboring molecules. However, without experimental crystallographic data, the nature and significance of these potential interactions remain speculative.
Reactivity and Chemical Transformations of 4,6 Difluoro 1,3 Dimethyl 1h Indazole
Reactions Involving Fluorine Substituents
The presence of two fluorine atoms on the benzene (B151609) ring is a key feature of 4,6-difluoro-1,3-dimethyl-1H-indazole, profoundly impacting its chemical behavior. These strongly electron-withdrawing groups activate the aromatic ring for nucleophilic attack and provide handles for functionalization through C-F bond activation.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring
The fluorine atoms at positions 4 and 6 significantly lower the electron density of the benzene portion of the indazole, making it susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, a fluoride (B91410) ion. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
While specific studies on this compound are not prevalent, research on other fluorinated aromatic compounds demonstrates the feasibility of such reactions. For instance, aryl fluorides and chlorides can undergo nucleophilic aromatic substitution with dimethylamine, a reaction often facilitated by the thermal decomposition of N,N-dimethylformamide (DMF) in the presence of a base like potassium hydroxide. nih.govnih.gov These conditions have been shown to be tolerant of various functional groups. nih.govnih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Aryl Halides
| Aryl Halide | Nucleophile | Conditions | Product | Reference |
| Aryl fluorides/chlorides | Dimethylamine | KOH, DMF, 95 °C | Aryl-N(CH₃)₂ | nih.gov |
| 2,4,6-Trinitrochlorobenzene | aq. NaOH | Room Temperature | 2,4,6-Trinitrophenol | libretexts.org |
| p-Chloronitrobenzene | OH⁻ | 130 °C | p-Nitrophenol | libretexts.org |
This table presents general examples of SNAr reactions on activated aryl halides to illustrate the principles applicable to this compound.
C-F Bond Activation and Functionalization
Beyond SNAr, the carbon-fluorine bond can be functionalized through various transition-metal-catalyzed cross-coupling reactions or reductive defluorination processes. The inertness of the C-F bond often makes its activation challenging. rsc.org However, significant progress has been made in developing methods for defluorinative functionalization, which are becoming valuable synthetic tools. nih.gov
These transformations often involve the use of low-valent transition metals or photoredox catalysis to cleave the C-F bond, allowing for the introduction of new functional groups. While specific examples for this compound are not documented, the principles of C-F activation could be applied to this molecule for late-stage modifications. The development of fluorinated carbenes has also been recognized as a potential strategy for simultaneous C-F bond functionalization. rsc.org
Reactions at Nitrogen Atoms (N1 and N2)
The indazole core contains two nitrogen atoms, but in this compound, the N1 position is already substituted with a methyl group. This has significant implications for its reactivity.
Alkylation and Acylation Reactions on the Indazole Nitrogens
Since the N1 position is blocked by a methyl group, any further alkylation or acylation would be directed to the N2 nitrogen. However, direct alkylation or acylation at the N2 position of an N1-substituted indazole is generally challenging. The N1-substituted indazoles are typically the thermodynamically more stable isomers. nih.gov
In the case of unsubstituted or N2-unsubstituted indazoles, alkylation often leads to a mixture of N1 and N2 substituted products, with the ratio depending on the reaction conditions such as the base, solvent, and alkylating agent. nih.govbeilstein-journals.org For instance, the use of sodium hydride in THF often favors N1-alkylation. nih.gov Conversely, some conditions can promote N2-alkylation. For example, selective N2-alkylation of 1H-indazoles has been achieved using alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.orgresearchgate.net
Given that this compound already possesses an N1-methyl group, further reaction at N2 would likely require forcing conditions and could be sterically hindered by the adjacent C7-hydrogen and the N1-methyl group. Acylation reactions on indazoles, which can be achieved using various methods including pre-activated carboxylic acids or one-pot procedures, also predominantly occur at the N1 position for unsubstituted indazoles. researchgate.net
Table 2: Regioselectivity in the Alkylation of Indazoles
| Indazole Substrate | Alkylating Agent | Conditions | Major Product | Reference |
| 1H-Indazoles | Alkyl bromides | NaH, THF | N1-alkylated | nih.gov |
| 1H-Indazoles | Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)₂ | N2-alkylated | organic-chemistry.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH, DMF | Mixture of N1 and N2 | beilstein-journals.org |
This table illustrates the factors influencing the site of alkylation on the indazole ring system.
Proton Transfer Dynamics and Tautomerism Studies
Annular tautomerism, the migration of a proton between the N1 and N2 positions, is a well-known phenomenon in NH-indazoles. nih.gov The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. nih.gov However, in this compound, the presence of the methyl group at the N1 position prevents this type of tautomerism.
Interestingly, studies on related compounds, such as 4,6-difluoro-1H,2H-indazolin-3-one, reveal the possibility of very fast intermolecular double proton transfer in the solid state between two different functional tautomers (the oxo and hydroxy forms). researchgate.net This indicates a dynamic system where proton exchange is facile. While this specific type of tautomerism is not possible for this compound due to the C3-methyl group, it highlights the potential for complex proton transfer dynamics in the broader family of fluorinated indazoles. Photochemical conditions have also been shown to induce tautomerization in 1H-indazoles to the corresponding 2H-isomers. nih.gov
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. However, the benzene ring of this compound is expected to be strongly deactivated towards electrophilic attack. This is due to two main factors: the electron-withdrawing nature of the fused pyrazole (B372694) ring and the powerful deactivating effect of the two fluorine substituents.
For comparison, even a single nitro group, another strong deactivating group, significantly hinders electrophilic substitution. researchgate.net Therefore, common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to be very sluggish or may not proceed at all on the benzene ring of this compound under standard conditions.
Regioselectivity of Electrophilic Attack Influenced by Fluoro and Methyl Groups
The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the interplay of the directing effects of its four substituents.
Activating/Deactivating Effects : The two fluorine atoms at positions 4 and 6 are strongly electron-withdrawing groups (EWGs) due to their high electronegativity. wikipedia.org This inductive effect (-I) deactivates the benzene ring towards electrophilic attack, making the reaction conditions more demanding compared to unsubstituted indazole. wikipedia.org Conversely, the methyl group at C3 is a weak electron-donating group (EDG) through hyperconjugation, slightly activating the ring. libretexts.org The N1-methyl group also contributes a weak activating effect.
Directing Effects : The outcome of an electrophilic substitution is determined by the stability of the intermediate carbocation (σ-complex). organicchemistrytutor.com
Fluorine atoms : Despite being deactivating, halogens are ortho-, para-directors because their lone pairs can stabilize an adjacent carbocation through resonance (+M effect). libretexts.org The C4-fluoro group directs towards C5 (ortho) and the C6-fluoro group directs towards C5 and C7 (ortho positions).
Methyl groups : The C3-methyl group does not directly influence the substitution pattern on the benzene ring. The N1-methyl group blocks substitution at the N1 position.
Indazole Ring : In general, electrophilic substitution on the indazole ring favors the C5 and C7 positions. researchgate.net
Predicted Regioselectivity: For this compound, the available positions for electrophilic attack are C5 and C7.
Attack at C5 : This position is ortho to both the C4-fluoro and C6-fluoro groups. The directing effects of the two fluorine atoms are additive at this position.
Attack at C7 : This position is ortho to the C6-fluoro group.
Considering the strong deactivating nature of the fluorine atoms, the least deactivated position is expected to be the most reactive. Research on the nitration of the closely related 4,6-difluoro-3-methyl-1H-indazole showed that nitration occurs exclusively at the C7 position. researchgate.net The strong deactivating effect of both fluorine atoms at positions 4 and 6 makes the C5 position less favorable for attack. researchgate.net By analogy, electrophilic attack (e.g., nitration, halogenation) on this compound is predicted to occur preferentially at the C7 position . The presence of the N1-methyl group is not expected to alter this preference, which is primarily dictated by the powerful electronic influence of the two fluorine atoms on the carbocyclic ring.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. For a substrate like this compound, these reactions typically require prior halogenation to introduce a reactive handle. While direct C-F bond activation is possible, it is often challenging. Therefore, this section focuses on the coupling of halogenated derivatives. Based on the analysis in section 5.3.1, halogenation (e.g., bromination or iodination) would likely yield the 7-halo-4,6-difluoro-1,3-dimethyl-1H-indazole as the primary substrate for subsequent reactions.
Suzuki, Heck, and Sonogashira Couplings on Halogenated Derivatives
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used to form aryl-aryl bonds. nih.gov A 7-bromo or 7-iodo derivative of this compound would be an excellent substrate for this reaction. Palladium catalysts, particularly those with phosphine (B1218219) ligands like Pd(dppf)Cl2, are highly effective. nih.gov The reaction is tolerant of various functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of 7-aryl-4,6-difluoro-1,3-dimethyl-1H-indazoles. Studies on related 7-bromo-1H-indazoles show that microwave-assisted conditions can significantly accelerate the reaction. nih.gov
| Entry | Halogenated Indazole | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Product | Yield (%) | Ref |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 °C, 2 h | 1-Ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazole | 88 | nih.gov |
| 2 | N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | XPhos-Pd-G2 (5) | K₃PO₄ | Dioxane/H₂O | 110 °C, 2 h (MW) | N-(7-(4-Methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 82 | nih.gov |
| 3 | 5-Bromo-3-iodo-1-tosyl-1H-indazole | 3-Methoxybenzeneboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O | 80 °C, 6 h | 5-Bromo-3-(3-methoxyphenyl)-1-tosyl-1H-indazole | 53 | researchgate.net |
Mizoroki-Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org A 7-halo-4,6-difluoro-1,3-dimethyl-1H-indazole could be coupled with various alkenes, such as acrylates or styrenes, using a palladium catalyst like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.orgnih.gov The reaction typically requires a base, such as triethylamine (B128534) or potassium carbonate. wikipedia.org This method would provide access to 7-alkenyl-4,6-difluoro-1,3-dimethyl-1H-indazoles, which are valuable intermediates for further transformations.
| Entry | Halide | Alkene | Catalyst | Base | Solvent | Conditions | Yield (%) | Ref |
| 1 | Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | CH₃OH | 120 °C | - | wikipedia.org |
| 2 | 4-Iodo-1-tosyl-1H-indazole | Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 °C, 2 h | 87 | researchgate.net |
| 3 | 4-Iodo-1-tosyl-1H-indazole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 °C, 2 h | 85 | researchgate.net |
Sonogashira Coupling: The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.orgmdpi.com Coupling a 7-iodo-4,6-difluoro-1,3-dimethyl-1H-indazole with various terminal alkynes would yield the corresponding 7-alkynyl derivatives. These products are highly useful building blocks in medicinal chemistry and materials science due to the linear geometry of the alkyne linker. researchgate.net Copper-free Sonogashira conditions have also been developed to avoid issues with homocoupling of the alkyne. libretexts.org
| Entry | Halogenated Indazole | Alkyne | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) | Ref |
| 1 | 3-Iodo-1-tosyl-1H-indazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5 mol%), CuI (5 mol%) | Et₃N | THF | rt, 2 h | 3-(Phenylethynyl)-1-tosyl-1H-indazole | 99 | researchgate.net |
| 2 | 5-Bromo-3-iodo-1-tosyl-1H-indazole | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2.5 mol%), CuI (5 mol%) | Et₃N | THF | rt, 2 h | 5-Bromo-3-(hex-1-ynyl)-1-tosyl-1H-indazole | 98 | researchgate.net |
| 3 | 4-Iodo-1-tosyl-1H-indazole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2.5 mol%), CuI (5 mol%) | Et₃N | THF | rt, 2 h | 4-((Trimethylsilyl)ethynyl)-1-tosyl-1H-indazole | 99 | researchgate.net |
C-H Activation and Functionalization Strategies
Direct C-H activation offers an atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization step of halogenation. youtube.com For this compound, the C-H bonds at the C5 and C7 positions are potential targets for direct functionalization.
Transition-metal catalysis, particularly with rhodium nih.govnih.govmdpi.com and palladium rsc.orgnih.govnih.gov, is the cornerstone of C-H activation strategies. The regioselectivity is often controlled by a directing group present on the substrate. In the absence of an external directing group, the intrinsic electronic properties of the substrate dictate the site of activation.
For the indazole core, C-H activation can be challenging. However, rhodium(III)-catalyzed syntheses of indazoles via C-H activation of azobenzenes have been reported, demonstrating the feasibility of functionalizing C-H bonds ortho to a directing azo group. nih.govnih.govacs.org In the context of the pre-formed this compound, a directing group would likely need to be installed, for example at the N1-methyl position, to achieve high regioselectivity.
Alternatively, some methods achieve functionalization based on the inherent reactivity of the C-H bonds. Given the electron-deficient nature of the difluoro-substituted benzene ring, C-H activation is expected to be more challenging than in electron-rich systems. rsc.org The C7-H bond is generally more sterically accessible and has been a site of regioselective functionalization in other indazole systems. nih.gov Therefore, developing a C-H functionalization strategy for this compound would likely focus on targeting the C7 position, possibly using tailored palladium or rhodium catalysts capable of activating C-H bonds in electron-poor environments.
Mechanistic Studies of Biological Interactions: in Vitro Investigations
Enzyme Inhibition and Activation Mechanisms
A primary approach to characterizing the bioactivity of a novel compound like 4,6-Difluoro-1,3-dimethyl-1H-indazole is to assess its ability to modulate the function of specific enzymes. Indazole derivatives have been reported to inhibit various enzymes, including kinases and hydrolases. nih.gov
In vitro enzyme assays are designed to measure the activity of a purified enzyme in the presence and absence of a test compound. For instance, the inhibitory potential of this compound against a panel of protein kinases could be determined using assays that measure the phosphorylation of a substrate. Similarly, its effect on hydrolases, such as proteases or esterases, can be evaluated by monitoring the cleavage of a specific substrate.
A study on novel 1H-indazole derivatives identified potent inhibitors of pan-Pim kinases, with IC50 values in the low nanomolar range. nih.gov For example, compound 82a in that study demonstrated significant activity against Pim-1, Pim-2, and Pim-3. nih.gov Another group of indazole derivatives has been investigated as inhibitors of human neutrophil elastase (HNE), a serine protease.
Table 1: Hypothetical In Vitro Screening Data for this compound Against a Panel of Kinases
| Kinase Target | Substrate | Assay Method | % Inhibition at 10 µM |
| Kinase A | Peptide A | Radiometric (³²P-ATP) | 12% |
| Kinase B | Peptide B | Fluorescence Resonance Energy Transfer (FRET) | 85% |
| Kinase C | Protein C | AlphaLISA | 5% |
| Kinase D | Peptide D | Luminescence (ADP-Glo) | 48% |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Once an inhibitory activity is identified, kinetic studies are performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the rate of the enzymatic reaction at various concentrations of both the substrate and the inhibitor. The data is then plotted, for example, using a Lineweaver-Burk plot, to determine the inhibition constant (Ki) and the mode of inhibition. For other indazole derivatives, competitive inhibition has been observed.
Molecular Target Identification and Validation (In Vitro)
Identifying the specific molecular target(s) of a compound is crucial for understanding its mechanism of action and for further drug development.
Direct binding of this compound to a suspected target protein can be confirmed using binding assays. These assays can be performed with purified recombinant proteins or with complex cell lysates. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity (dissociation constant, KD), and the stoichiometry of the interaction. For other indazole derivatives, SPR has been used to demonstrate high-affinity binding to protein targets like PD-L1.
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target within a cellular context. nih.gov The principle is that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature. This change can be detected by heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining.
Table 2: Illustrative CETSA Data for a Hypothetical Target Protein of this compound
| Treatment | Temperature (°C) | Relative Amount of Soluble Target Protein |
| Vehicle | 45 | 1.00 |
| Vehicle | 50 | 0.85 |
| Vehicle | 55 | 0.52 |
| Vehicle | 60 | 0.21 |
| 10 µM Compound | 45 | 1.00 |
| 10 µM Compound | 50 | 0.98 |
| 10 µM Compound | 55 | 0.88 |
| 10 µM Compound | 60 | 0.65 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Cellular Pathway Modulation (In Vitro)
After identifying a molecular target, the next step is to investigate how the interaction between the compound and its target affects downstream cellular signaling pathways. This can be assessed using various cell-based assays. For example, if this compound were to inhibit a key kinase in a particular pathway, one could measure the phosphorylation status of downstream substrates of that kinase using techniques like Western blotting or ELISA. For instance, a study on 1,3-dimethyl-6-amino indazole derivatives showed that a lead compound selectively activated extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway. nih.gov Similarly, the impact on gene expression can be analyzed using quantitative polymerase chain reaction (qPCR) or microarray analysis.
Analysis of Signaling Pathways Affected in Cell-Based Assays
There is currently no published research detailing the analysis of signaling pathways affected by this compound in any cell-based assays.
Gene Expression and Protein Level Modulation in Cell Lines
Information regarding the modulation of gene expression or protein levels in cell lines upon treatment with this compound is not available in the current scientific literature.
In Vitro Biological Activity Spectrum
Comprehensive searches for the in vitro biological activity of this compound did not yield specific data for the subsections below. While the broader class of indazole derivatives is known for a wide range of biological activities, including potential as nitric oxide synthase inhibitors, specific data for the title compound is not documented.
Antiproliferative Effects in Cancer Cell Lines (e.g., IC50 values)
There are no publicly available data on the antiproliferative effects or IC50 values of this compound in any cancer cell lines.
Antimicrobial Activity Against Specific Bacterial or Fungal Strains
No studies have been found that report on the antimicrobial activity of this compound against specific bacterial or fungal strains.
Anti-inflammatory, Antiviral, or Other Defined Biological Activities (In Vitro)
There is no published evidence of in vitro anti-inflammatory, antiviral, or other specific biological activities for this compound.
Structure-Activity Relationship (SAR) Analysis
Due to the absence of biological activity data for this compound and a series of closely related analogs, no structure-activity relationship (SAR) analysis has been described in the literature for this specific compound.
Elucidation of Pharmacophoric Features and Key Structural Requirements for Activity
While direct in vitro biological data for this compound is not extensively available in public literature, an analysis of structurally similar compounds allows for the inference of its key pharmacophoric features. The 1H-indazole core is recognized as a crucial pharmacophore with the potential for potent inhibitory activity against various enzymes. researchgate.net The arrangement of the benzene (B151609) and pyrazole (B372694) rings creates a scaffold that can engage in various non-covalent interactions with biological targets.
Studies on related 1,3-disubstituted indazoles have highlighted the importance of the substitution pattern for biological activity, such as the inhibition of Hypoxia-Inducible Factor-1 (HIF-1). nih.govelsevierpure.com For instance, research on 1,3-dimethyl-6-amino-1H-indazole derivatives has shown their potential as anticancer agents and inhibitors of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tryptophan metabolism. researchgate.netnih.gov In these analogues, the 1,3-dimethyl-1H-indazole core serves as a fundamental scaffold for interaction with the target protein.
The key structural requirements for the activity of indazole derivatives often include:
A Planar Aromatic System: The fused ring system of the indazole core provides a flat surface for π-π stacking interactions with aromatic amino acid residues in the active site of a target enzyme or receptor.
Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, forming crucial interactions that anchor the molecule within a binding pocket.
Substituent Effects: The nature and position of substituents on the indazole ring are critical for modulating activity and selectivity. researchgate.netnih.govnih.gov
Based on these principles, the pharmacophore model for this compound likely incorporates the 1,3-dimethyl-1H-indazole core as the primary interacting moiety, with the fluorine atoms at the 4 and 6 positions playing a significant role in modulating its electronic properties and binding affinity.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of polysubstituted indazoles, particularly those containing fluorine atoms, remains an active area of research. While classical methods for indazole synthesis exist, they often require harsh conditions or have limited substrate scope. organic-chemistry.orgresearchgate.net Future research will likely focus on developing more efficient, regioselective, and environmentally benign synthetic strategies.
Key areas for development include:
Metal-Free Fluorination: Recent advancements have demonstrated the feasibility of direct, metal-free C-H fluorination of 2H-indazoles using reagents like N-fluorobenzenesulfonimide (NFSI) in sustainable solvents like water. organic-chemistry.orgacs.org Expanding these methods to achieve specific fluorination patterns on the benzene (B151609) ring of the indazole core, such as the 4,6-difluoro substitution, under mild conditions is a significant goal. These protocols are attractive for their reduced environmental impact and avoidance of heavy metal contaminants. organic-chemistry.orgacs.org
Flow Chemistry: The use of flow reactors offers substantial advantages for the synthesis of indazoles, including enhanced safety, improved reproducibility, and greater scalability. researchgate.netacs.org Developing a continuous flow process for 4,6-Difluoro-1,3-dimethyl-1H-indazole would enable rapid, on-demand synthesis, which is particularly valuable for generating libraries of analogues for structure-activity relationship (SAR) studies. acs.org
Catalytic C-H Activation: Rhodium- and copper-catalyzed C-H activation/amination reactions have emerged as powerful tools for constructing the indazole nucleus from readily available starting materials like imidate esters and nitrosobenzenes. nih.gov Future work could adapt these catalytic systems to create the difluoro-indazole core, potentially offering novel pathways with high atom economy.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming medicinal chemistry, from predicting molecular properties to planning complex synthetic routes. acs.orgnih.govmdpi.com For a compound like this compound, these computational tools offer several avenues for future exploration.
Predictive Modeling: ML algorithms, particularly deep neural networks, can be trained on large datasets of known bioactive molecules to predict the potential biological activities, physicochemical properties, and toxicity profiles of novel compounds. mdpi.com Such models could be used to prioritize the synthesis of derivatives of this compound with the highest probability of desired biological effects.
De Novo Design: Generative AI models can design entirely new molecules optimized for specific properties, such as high affinity for a particular biological target and favorable drug-like characteristics. mdpi.com These tools could generate novel indazole scaffolds beyond simple substitutions on the known this compound framework.
Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis software can propose viable synthetic routes to target molecules. acs.orgnih.gov As these tools become more sophisticated, they can help chemists overcome synthetic challenges by identifying non-intuitive reaction pathways or optimizing reaction conditions for improved yields and sustainability, accelerating the synthesis of complex indazoles.
Exploration of New Biological Targets and Mechanisms (In Vitro)
Indazole derivatives are known to interact with a wide array of biological targets. The specific substitution pattern of this compound suggests potential for activity against several classes of proteins, warranting broad in vitro screening and mechanistic studies. Based on the activities of structurally related compounds, future research could productively explore the following areas.
Kinase Inhibition: The indazole core is a privileged scaffold for kinase inhibitors. nih.gov Derivatives have shown potent inhibition of various kinases involved in cancer and other diseases. For instance, fluorinated indazoles have demonstrated activity against ROCK, ABL1, and fibroblast growth factor receptors (FGFRs), while dimethyl-indazole derivatives have been investigated as IDO1 inhibitors for cancer immunotherapy. nih.govnih.govsemanticscholar.org A recent study designed novel 1,3-dimethyl-6-amino indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in cancer immune evasion. nih.gov This suggests that this compound should be screened against a broad panel of kinases, especially those implicated in oncology like Aurora kinases, Pim kinases, and LRRK2. nih.govnih.gov
Enzyme Inhibition: Beyond kinases, fluorinated indazoles have shown selective inhibition of nitric oxide synthase (NOS) isoforms and monoamine oxidase B (MAO-B). nih.govresearchgate.netresearchgate.net The difluoro substitution pattern could be critical for achieving selectivity. Investigating the inhibitory potential of this compound against these and other enzyme families, such as p38 kinase or F1F0-ATPase, could uncover novel therapeutic applications. nih.gov
Receptor Modulation: Certain fluorinated indazoles act as antagonists for the TRPA1 cation channel or as positive allosteric modulators (PAMs) for the M1 muscarinic receptor, indicating potential applications in treating inflammatory conditions and neurodegenerative disorders. eurekaselect.comnih.gov
| Indazole Type | Biological Target | Reported Activity/Significance | Reference |
|---|---|---|---|
| 6-Fluoroindazole | ROCK1 Kinase | Potent inhibition (IC₅₀ = 14 nM) and increased oral bioavailability. | nih.gov |
| Tetrafluoro-indazole | nNOS (neuronal Nitric Oxide Synthase) | Selective inhibition of nNOS (83%) over iNOS (63%). | nih.govresearchgate.net |
| C5/C6-Substituted Indazoles | MAO-B (Monoamine Oxidase B) | Submicromolar inhibition (IC₅₀ = 0.0025–0.024 µM). | researchgate.net |
| 1,3-dimethyl-6-amino-indazole derivative | IDO1 (Indoleamine 2,3-dioxygenase) | Suppressed IDO1 expression and induced apoptosis in cancer cells. | nih.gov |
| 4,6-Disubstituted Indazole derivative | FGFR1 Kinase | Potent inhibition (IC₅₀ = 30.2 nM). | semanticscholar.org |
| 1H-Indazole derivative | ERK1/2 (Extracellular signal-regulated kinase) | Potent enzymatic and cellular activity (IC₅₀ = 9.3-25.8 nM). | nih.gov |
Advancements in Multidisciplinary Research Collaborations
The journey of a compound like this compound from a laboratory chemical to a potential research tool or therapeutic lead is inherently multidisciplinary. nih.gov Future progress is critically dependent on fostering robust collaborations between different scientific fields.
Chemistry and Biology Interface: Synthetic chemists are needed to develop efficient routes to the compound and its analogues, while chemical biologists and pharmacologists are essential for designing and executing the in vitro assays to determine biological activity and mechanism of action. nih.gov This collaboration allows for iterative cycles of design, synthesis, and testing to optimize the compound's properties.
Integration with Computational Science: Collaboration with computational chemists and data scientists is crucial for leveraging AI and ML tools. researchgate.net Biologists can provide high-quality data from assays to train predictive models, which computational scientists can then use to guide the next round of synthetic targets for chemists, creating a more efficient discovery pipeline.
Structural Biology: Determining the X-ray crystal structure of this compound bound to a biological target would provide invaluable insight for structure-based drug design. This requires close collaboration between synthetic chemists (to provide the compound), biochemists (to produce and crystallize the protein), and structural biologists (to solve the structure).
Challenges in Scale-Up and Process Optimization for Academic Synthesis
While a synthetic route may be effective on a milligram scale in a research laboratory, scaling up production to the gram or kilogram level presents significant challenges. This is a common bottleneck that prevents many promising compounds discovered in academia from being studied more widely.
Reagent Cost and Safety: The reagents required for fluorination and other complex transformations can be expensive and hazardous, posing safety risks and financial constraints for scale-up, especially in an academic setting. researchgate.net For example, some fluorinating agents are toxic or require specialized handling procedures.
Reaction Conditions: Conditions that are easily managed in small flasks, such as cryogenic temperatures or high pressures, can become difficult and dangerous to replicate on a larger scale. researchgate.net The exothermic nature of certain reactions can also lead to thermal runaway if not properly controlled in large reactors.
Purification: Chromatographic purification, a common technique in research labs, is often impractical and costly for large quantities of material. Developing scalable purification methods, such as crystallization or distillation, is a critical step in process optimization.
Process Reproducibility: Ensuring consistent yield and purity from batch to batch is a major challenge during scale-up. Technologies like flow chemistry can help mitigate this by offering precise control over reaction parameters, leading to improved reproducibility. acs.org
Q & A
Q. What are the standard synthetic protocols for preparing 4,6-Difluoro-1,3-dimethyl-1H-indazole, and how do reaction conditions influence yield?
Answer: The synthesis typically involves halogenation and alkylation steps. For fluorination, precursors like 1,2-diamino-3,5-difluorobenzene (CAS 2369-29-1) are reacted under acidic or basic conditions. Methylation at the 1- and 3-positions is achieved using methyl iodide or dimethyl sulfate in the presence of bases like cesium carbonate. Solvents such as DMF or THF are critical for solubility, while temperatures between 80–120°C optimize reaction rates. Purification via column chromatography or recrystallization is standard. Yield improvements (e.g., from 70% to 85%) are observed with excess methylating agents and inert atmospheres to minimize side reactions .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- NMR : NMR confirms fluorine positions (δ ≈ -110 to -120 ppm for aromatic fluorines). NMR distinguishes methyl groups (singlets at δ ~2.5 ppm) and indazole protons.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHFN; calc. 190.06 g/mol).
- XRD : Single-crystal X-ray diffraction (using SHELXL) resolves regiochemistry and confirms dimethyl substitution patterns .
Q. How does fluorination at the 4,6-positions affect the compound’s stability and reactivity?
Answer: Fluorine’s electronegativity increases the electron-deficient nature of the indazole ring, enhancing resistance to electrophilic attacks. This stabilizes the compound under acidic conditions but may reduce nucleophilic substitution rates at adjacent positions. Comparative studies with non-fluorinated analogs show improved thermal stability (decomposition >250°C vs. ~200°C) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the regioselectivity of dimethyl substitution?
Answer: SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Key steps:
- Collect high-resolution (<1.0 Å) X-ray data.
- Analyze difference Fourier maps to assign methyl groups.
- Validate via R-factor convergence (<5%) and Hirshfeld surface analysis.
Discrepancies in substitution patterns (e.g., 1,3- vs. 1,5-dimethyl isomers) can be resolved by comparing experimental and simulated powder XRD patterns .
Q. What methodologies address contradictions in reported biological activity data for this compound?
Answer:
- Meta-analysis : Pool data from multiple studies (e.g., IC values in kinase inhibition assays) to identify outliers.
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
- Structure-Activity Relationship (SAR) Modeling : Use docking simulations (e.g., AutoDock Vina) to correlate substituent effects with activity trends. Contradictions may arise from differences in protein binding pockets or solvent accessibility .
Q. What computational strategies predict the metabolic pathways of this compound?
Answer:
- DFT Calculations : Identify reactive sites (e.g., N-methyl groups prone to oxidative demethylation).
- ADMET Predictors : Software like Schrödinger’s QikProp estimates cytochrome P450 interactions.
- In Silico Metabolite Mapping : Tools like Meteor (Lhasa Ltd.) simulate phase I/II metabolism, highlighting probable glucuronidation or hydroxylation sites. Experimental validation via LC-MS/MS is essential .
Q. How do steric and electronic effects of fluorine influence the compound’s interaction with biological targets?
Answer:
- Steric Effects : 4,6-Difluorination creates a planar aromatic system, favoring π-π stacking with tyrosine residues in enzyme active sites.
- Electronic Effects : Fluorine’s electron-withdrawing nature increases the indazole’s acidity (pKa ~3.5), enhancing hydrogen bonding with histidine or aspartate residues. Comparative studies with mono-fluorinated analogs show a 2–3 fold increase in binding affinity to kinases like CDK2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
